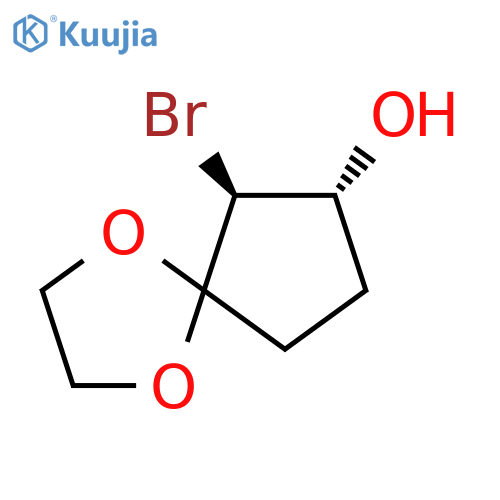

Cas no 1932443-05-4 (rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans)

1932443-05-4 structure

商品名:rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans

CAS番号:1932443-05-4

MF:C7H11BrO3

メガワット:223.064441919327

MDL:MFCD29042317

CID:5211598

PubChem ID:121552696

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxaspiro[4.4]nonan-7-ol, 6-bromo-, (6S,7R)-

- rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans

-

- MDL: MFCD29042317

- インチ: 1S/C7H11BrO3/c8-6-5(9)1-2-7(6)10-3-4-11-7/h5-6,9H,1-4H2/t5-,6+/m1/s1

- InChIKey: FFGMFVKBNWSMRE-RITPCOANSA-N

- ほほえんだ: O1C2(CC[C@@H](O)[C@@H]2Br)OCC1

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-245903-0.25g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 0.25g |

$367.0 | 2024-06-19 | |

| Enamine | EN300-245903-0.1g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 0.1g |

$257.0 | 2024-06-19 | |

| Enamine | EN300-245903-2.5g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 2.5g |

$1454.0 | 2024-06-19 | |

| Enamine | EN300-245903-1g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans |

1932443-05-4 | 1g |

$743.0 | 2023-09-15 | ||

| Enamine | EN300-245903-0.05g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 0.05g |

$174.0 | 2024-06-19 | |

| Enamine | EN300-245903-10g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol, trans |

1932443-05-4 | 10g |

$3191.0 | 2023-09-15 | ||

| Enamine | EN300-245903-0.5g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 0.5g |

$579.0 | 2024-06-19 | |

| Enamine | EN300-245903-10.0g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 10.0g |

$3191.0 | 2024-06-19 | |

| Enamine | EN300-245903-1.0g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 1.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-245903-5.0g |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro[4.4]nonan-7-ol |

1932443-05-4 | 95% | 5.0g |

$2152.0 | 2024-06-19 |

rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1932443-05-4 (rac-(6R,7S)-6-bromo-1,4-dioxaspiro4.4nonan-7-ol, trans) 関連製品

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬